![molecular formula C17H15NO8 B13091128 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is a complex organic compound characterized by the presence of two benzo[d][1,3]dioxole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
N-Methylation:
Coupling Reaction: The two benzo[d][1,3]dioxole units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Oxalate Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrogen atom, converting the amine to an amine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of amine oxides.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound, which lacks the N-methyl and oxalate groups.
N-Methylbenzo[d][1,3]dioxole: Similar structure but without the second benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxol-5-amine: Lacks the N-methyl group and the oxalate salt form.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is unique due to the presence of two benzo[d][1,3]dioxole units and the N-methylation, which confer distinct chemical and biological properties. The oxalate salt form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H15NO8 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-N-methyl-1,3-benzodioxol-5-amine;oxalic acid |
InChI |
InChI=1S/C15H13NO4.C2H2O4/c1-16(10-2-4-12-14(6-10)19-8-17-12)11-3-5-13-15(7-11)20-9-18-13;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
TXTPHXWRYSVRKP-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)


![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
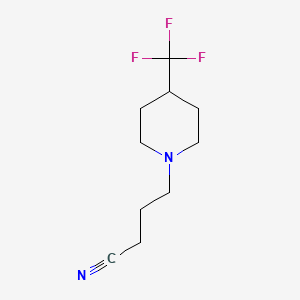
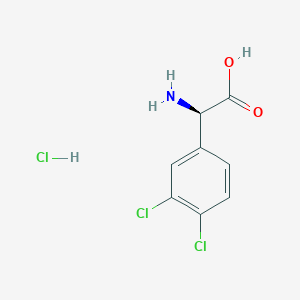
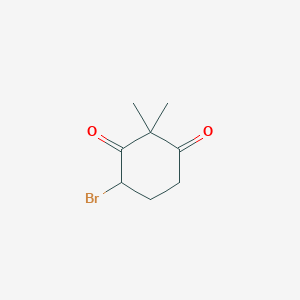
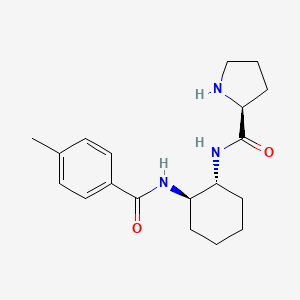
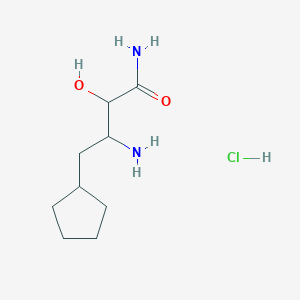
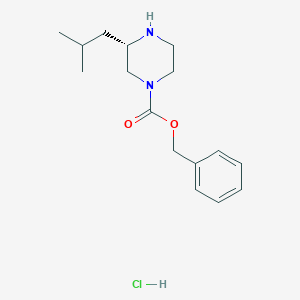
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
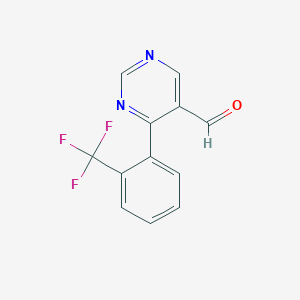
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
